![molecular formula C22H39N7O5S B14026743 N-[2-[2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]-6-azidohexanamide](/img/structure/B14026743.png)

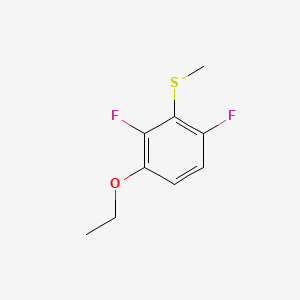

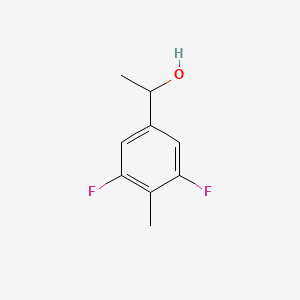

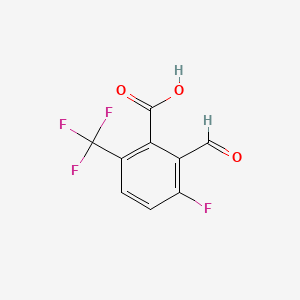

N-[2-[2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]-6-azidohexanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Biotin-PEG2-C6-Azide, also known as biotin-polyethylene glycol-2-hexyl-azide, is a compound that combines biotin, polyethylene glycol (PEG), and an azide group. This compound is widely used in click chemistry, particularly in bioconjugation applications. The biotin moiety allows for strong binding to avidin or streptavidin, while the PEG spacer enhances solubility and reduces steric hindrance. The azide group is highly reactive and can participate in various click chemistry reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Biotin-PEG2-C6-Azide is synthesized through a multi-step process. The synthesis typically involves the following steps:

Activation of Biotin: Biotin is first activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.

PEGylation: The activated biotin is then reacted with a PEG derivative, such as PEG-diamine, to form biotin-PEG2.

Azidation: The PEGylated biotin is further reacted with a compound containing an azide group, such as 6-azidohexanoic acid, to form Biotin-PEG2-C6-Azide.

Industrial Production Methods

Industrial production of Biotin-PEG2-C6-Azide follows similar synthetic routes but on a larger scale. The process involves:

Bulk Activation: Large quantities of biotin are activated using NHS or similar reagents.

PEGylation in Bulk: The activated biotin is reacted with PEG derivatives in large reactors.

Azidation in Bulk: The PEGylated biotin is then reacted with azide-containing compounds in large quantities.

Analyse Chemischer Reaktionen

Types of Reactions

Biotin-PEG2-C6-Azide undergoes several types of chemical reactions, including:

Click Chemistry Reactions: The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkynes to form stable triazole linkages.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) in a copper-free click reaction.

Common Reagents and Conditions

Copper-Catalyzed Reactions: CuAAC reactions typically use copper(I) catalysts and are performed in aqueous or organic solvents.

Copper-Free Reactions: SPAAC reactions do not require a catalyst and are performed in aqueous or organic solvents.

Major Products

Triazole Linkages: The primary products of these reactions are triazole linkages formed between the azide group and the alkyne group.

Wissenschaftliche Forschungsanwendungen

Biotin-PEG2-C6-Azide has a wide range of applications in scientific research, including:

Bioconjugation: It is used to label biomolecules with biotin for detection and purification purposes.

Drug Delivery: The compound is used in drug delivery systems to target specific cells or tissues by exploiting the strong biotin-avidin interaction.

Imaging: It is used in imaging techniques to visualize specific biomolecules in cells and tissues.

Proteomics: The compound is used in proteomics to study protein-protein interactions and protein modifications.

Wirkmechanismus

Biotin-PEG2-C6-Azide exerts its effects through the following mechanisms:

Vergleich Mit ähnlichen Verbindungen

Biotin-PEG2-C6-Azide can be compared with other similar compounds, such as:

Biotin-PEG2-Azide: This compound has a shorter PEG spacer and lacks the hexyl chain, making it less hydrophobic.

Biotin-PEG3-Azide: This compound has a longer PEG spacer, providing greater solubility and flexibility.

Biotin-PEG4-Azide: This compound has an even longer PEG spacer, further enhancing solubility and reducing steric hindrance.

Conclusion

Biotin-PEG2-C6-Azide is a versatile compound with numerous applications in scientific research. Its unique combination of biotin, PEG, and azide groups makes it an invaluable tool in bioconjugation, drug delivery, imaging, and proteomics. The compound’s ability to participate in click chemistry reactions and its strong biotin-avidin interaction highlight its significance in various fields of study.

Eigenschaften

Molekularformel |

C22H39N7O5S |

|---|---|

Molekulargewicht |

513.7 g/mol |

IUPAC-Name |

N-[2-[2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]-6-azidohexanamide |

InChI |

InChI=1S/C22H39N7O5S/c23-29-26-9-5-1-2-7-19(30)24-10-12-33-14-15-34-13-11-25-20(31)8-4-3-6-18-21-17(16-35-18)27-22(32)28-21/h17-18,21H,1-16H2,(H,24,30)(H,25,31)(H2,27,28,32)/t17-,18?,21-/m1/s1 |

InChI-Schlüssel |

NYAZUAAGKILBHO-IIAQOEISSA-N |

Isomerische SMILES |

C1[C@@H]2[C@H](C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CCCCCN=[N+]=[N-])NC(=O)N2 |

Kanonische SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CCCCCN=[N+]=[N-])NC(=O)N2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Rac-(1R,5R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B14026700.png)